molecular formula C18H16N2O3 B5591701 2-(1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]-2-oxoacetamide

2-(1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]-2-oxoacetamide

Cat. No.: B5591701
M. Wt: 308.3 g/mol
InChI Key: RVFVCFGMIAQPQJ-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]-2-oxoacetamide is a complex organic compound that features an indole ring, a methoxyphenyl group, and an oxoacetamide moiety

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-23-16-9-5-2-6-12(16)10-20-18(22)17(21)14-11-19-15-8-4-3-7-13(14)15/h2-9,11,19H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFVCFGMIAQPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]-2-oxoacetamide typically involves the reaction of 1H-indole-3-carbaldehyde with 2-methoxybenzylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired oxoacetamide product. The reaction conditions often include mild heating and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]-2-oxoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]-2-oxoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]-2-oxoacetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity towards these targets. The oxoacetamide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]-2-oxoacetamide is unique due to its combination of an indole ring, methoxyphenyl group, and oxoacetamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .

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